4-Isopropoxy-1-methoxy-2-methylbenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-2-methyl-4-propan-2-yloxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-8(2)13-10-5-6-11(12-4)9(3)7-10/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSASHNIAPPKDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Isopropoxy-1-methoxy-2-methylbenzene: Structural Architecture and Synthetic Methodology
Executive Summary
4-Isopropoxy-1-methoxy-2-methylbenzene (CAS: 1369793-72-5 ) is a specialized dialkoxy-toluene derivative utilized primarily as a scaffold in medicinal chemistry and fine organic synthesis. Characterized by its specific 1,2,4-substitution pattern, this molecule serves as a lipophilic building block for pharmaceutical intermediates, particularly in the development of Acetyl-CoA Carboxylase (ACC) inhibitors for metabolic disorders. Its structural duality—combining a sterically hindered isopropoxy group with an electron-donating methoxy-methyl core—imparts unique solubility and reactivity profiles essential for optimizing drug-receptor interactions.
Chemical Identity & Structural Analysis
The molecule features a benzene core trisubstituted with methoxy, methyl, and isopropoxy groups. The specific regiochemistry (1-methoxy, 2-methyl, 4-isopropoxy) creates a chemically distinct environment compared to its isomers (e.g., Creosol derivatives), influencing both its metabolic stability and electrophilic substitution patterns.
Nomenclature & Identifiers
| Identifier Type | Value |
| IUPAC Name | 1-Methoxy-2-methyl-4-(propan-2-yloxy)benzene |
| Common Synonyms | 4-Isopropoxy-2-methylanisole; 4-Isopropoxy-3-methyl-1-methoxybenzene (based on precursor numbering) |
| CAS Registry Number | 1369793-72-5 |
| Molecular Formula | C₁₁H₁₆O₂ |
| SMILES | COC1=C(C)C=C(OC(C)C)C=C1 |
| Molecular Weight | 180.25 g/mol |
3D Conformer & Steric Analysis
-
Steric Bulk: The isopropyl group at the C4 position introduces significant steric volume compared to a simple methyl or ethyl ether. This bulk can shield the C4-oxygen from enzymatic dealkylation (O-dealkylation), potentially extending the half-life of pharmacophores containing this moiety.
-
Electronic Effects: Both oxygen substituents are electron-donating groups (EDGs). The C1-methoxy and C4-isopropoxy groups, combined with the C2-methyl group, make the aromatic ring highly electron-rich, activating it towards electrophilic aromatic substitution (EAS), particularly at the C5 position.
Physicochemical Properties
Note: Experimental values for this specific isomer are limited; data below incorporates predicted values based on Structure-Property Relationships (SPR) of close analogs (e.g., 1,4-dimethoxy-2-methylbenzene).
| Property | Value / Range | Source/Estimation |
| Physical State | Pale yellow to colorless liquid | Analog comparison |
| Boiling Point | 253.4 ± 20.0 °C | Predicted (ACD/Labs) |
| Density | 0.963 ± 0.06 g/cm³ | Predicted |
| LogP (Octanol/Water) | ~3.5 - 3.9 | Calculated (Lipophilic) |
| Solubility | Insoluble in water; Soluble in DCM, EtOAc, MeOH | Lipophilic ether nature |
| Flash Point | >100 °C | Estimated |
Synthesis & Manufacturing
The most robust synthetic route involves the Williamson Ether Synthesis , utilizing 4-methoxy-3-methylphenol as the commercially available precursor. This route ensures the correct regiochemistry of the substituents.
Retrosynthetic Analysis
The target molecule can be disconnected at the isopropyl ether linkage.
-
Target: 1-Methoxy-2-methyl-4-isopropoxybenzene
-
Precursor: 4-Methoxy-3-methylphenol (CAS 14786-82-4)[1]
-
Reagent: 2-Bromopropane (Isopropyl bromide) or 2-Iodopropane.
Protocol: Alkylation of 4-Methoxy-3-methylphenol
Reagents:
-
Substrate: 4-Methoxy-3-methylphenol (1.0 eq)
-
Alkylating Agent: 2-Bromopropane (1.5 eq)
-
Base: Potassium Carbonate (
) (2.0 eq) -
Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.
-
Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) to generate reactive iodide in situ (Finkelstein condition).
Step-by-Step Methodology:
-
Preparation: Charge a reaction vessel with 4-methoxy-3-methylphenol and anhydrous DMF under an inert atmosphere (
). -
Deprotonation: Add anhydrous
in a single portion. Stir at room temperature for 30 minutes to facilitate phenoxide formation. -
Alkylation: Add 2-bromopropane dropwise. If using 2-bromopropane, add catalytic KI to accelerate the reaction.
-
Heating: Heat the mixture to 60-80°C for 4–12 hours. Monitor conversion via TLC (Hexane:EtOAc 9:1) or HPLC.[2]
-
Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (
). -
Purification: Wash the organic layer with water and brine to remove DMF. Dry over
, concentrate in vacuo. Purify the crude oil via silica gel flash chromatography.
Synthesis Workflow Diagram
Figure 1: Synthetic pathway converting phenolic precursor to the target ether via nucleophilic substitution.
Applications in Drug Development
Metabolic Disease Therapeutics
Research indicates that the 4-isopropoxy-2-methylphenyl moiety is a key pharmacophore in inhibitors of Acetyl-CoA Carboxylase (ACC) . ACC inhibitors are critical in regulating fatty acid synthesis and oxidation, making them potential treatments for:
-
Type 2 Diabetes: Improving insulin sensitivity.
-
NASH (Non-Alcoholic Steatohepatitis): Reducing liver fat accumulation.
-
Obesity: Modulating lipid metabolism.
The isopropoxy group provides a hydrophobic anchor that fits into specific pockets of the ACC enzyme, while the methoxy-methyl motif tunes the electronic properties of the inhibitor.
Chemical Intermediate Utility
Beyond bioactivity, this compound serves as a versatile intermediate:
-
Electrophilic Substitution: The C5 position is highly activated, allowing for formylation (Vilsmeier-Haack) or halogenation to create more complex scaffolds.
-
Demethylation: Selective cleavage of the methyl ether (using
at controlled temperatures) can regenerate a phenol at C1 while retaining the C4-isopropoxy group, allowing for asymmetric functionalization.
Safety & Handling (SDS Highlights)
-
GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).
-
Handling: Use in a fume hood. Avoid inhalation of vapors.
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation of the benzylic methyl group or ether cleavage over extended periods.
References
-
PubChem. (2025).[3] Compound Summary: 4-Isopropoxy-1-methoxy-2-methylbenzene (CAS 1369793-72-5). National Library of Medicine. Link
-
Advanced ChemBlocks. (2025). Product Catalog: 4-Isopropoxy-1-methoxy-2-methylbenzene. Link
-
Google Patents. (2010). WO2010127208A1 - Inhibitors of acetyl-coa carboxylase. (Cites related 4-isopropoxy-2-methylphenol intermediates). Link
-
Synthonix. (2025).[4] 4-Methoxy-3-methylphenol (Precursor Availability). Link
Sources
A Comprehensive Technical Guide to 4-Isopropoxy-1-methoxy-2-methylbenzene Derivatives: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
The substituted benzene ring is a foundational scaffold in modern medicinal chemistry, and its functionalization with methoxy and isopropoxy groups offers a powerful strategy to modulate a molecule's physicochemical and pharmacological properties. This guide provides an in-depth review of derivatives based on the 4-Isopropoxy-1-methoxy-2-methylbenzene core. We will explore robust synthetic pathways for accessing these molecules, delve into their structural characterization, and critically evaluate their documented biological activities. With a focus on anticancer, enzyme inhibitory, and antioxidant applications, this document serves as a technical resource for researchers, chemists, and drug development professionals aiming to leverage this versatile chemical scaffold for the discovery of novel therapeutic agents.
Chapter 1: The Methoxy-Alkoxy-Toluene Scaffold: A Privileged Motif in Medicinal Chemistry
The architectural design of small-molecule drugs is a delicate balance of establishing potent target engagement while maintaining favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The 4-Isopropoxy-1-methoxy-2-methylbenzene scaffold represents a confluence of functional groups that are strategically employed by medicinal chemists to achieve this balance.
-
The Methoxy Group's Influence: The methoxy group is a prevalent feature in over 230 approved small-molecule drugs.[1] Its inclusion is not merely incidental; it serves distinct purposes. It can act as a hydrogen bond acceptor, forming critical interactions within a target's binding pocket. Furthermore, its electronic properties can influence the reactivity of the aromatic ring, and its metabolic stability often surpasses that of a more labile hydroxyl group. By occupying specific pockets, a methoxy group can enhance binding affinity and selectivity, transforming a moderately active compound into a potent drug candidate.[1]
-
The Isopropoxy Group's Role in Modulating Lipophilicity: The isopropoxy group, being bulkier and more lipophilic than a methoxy group, provides a key tool for fine-tuning a compound's LogP value. This is critical for optimizing cell permeability and influencing how a drug candidate is distributed throughout the body. The branched nature of the isopropyl moiety can also provide a steric shield, hindering metabolic attack at adjacent positions and thereby increasing the compound's half-life. Studies on isopropoxy allylbenzene derivatives have highlighted their potential as potent enzyme inhibitors, demonstrating the utility of this functional group in designing targeted therapies.[2]
-
The Methyl Group as a Modulator: The methyl group on the benzene ring serves to fine-tune the electronic landscape and provides an additional point for steric interaction within a binding site. Its presence can influence the orientation of the other substituents and, consequently, the molecule's overall conformation and biological activity.
Collectively, these three substituents on a benzene core create a versatile platform for developing derivatives with a wide range of therapeutic possibilities, including anticancer[3][4], anti-inflammatory[2], and antioxidant activities.[5]
Chapter 2: Synthetic Pathways to Functionalized Derivatives
Accessing the therapeutic potential of the 4-isopropoxy-1-methoxy-2-methylbenzene core requires efficient and versatile synthetic methodologies. The choice of a synthetic route is dictated by the desired final structure and the need for functional group tolerance.
Key Synthetic Transformations
The construction of complex derivatives from simpler, functionalized benzene precursors is a cornerstone of medicinal chemistry. For this scaffold, several powerful reactions are particularly relevant.
-
Cross-Coupling Reactions: For derivatives requiring the introduction of new carbon-carbon or carbon-heteroatom bonds, palladium- or copper-catalyzed cross-coupling reactions are indispensable.[6] Starting with a halogenated precursor, such as 4-Iodo-1-methoxy-2-methylbenzene, allows for the facile introduction of various groups via Suzuki, Sonogashira, or Heck couplings.[6][7] This approach provides a modular and highly adaptable route to a vast chemical space.
-
Knoevenagel Condensation: This classic reaction is exceptionally useful for synthesizing derivatives containing an α,β-unsaturated system. The condensation of a benzaldehyde derivative with an active methylene compound, such as tert-butyl cyanoacetate, is a high-yielding method to produce phenylcyanoacrylates.[8] These products can serve as key intermediates or as final compounds with intrinsic biological activity.
-
Reductive Amination: To introduce amine functionalities, which are crucial for many drug-receptor interactions, reductive amination is a preferred method. Reacting an aldehyde or ketone with an amine in the presence of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) efficiently forms the corresponding amine.[9] This strategy has been successfully used to synthesize 4-methoxybenzylamino derivatives with cytotoxic potential.[9]
Synthetic Workflow Overview
The following diagram illustrates the convergence of these key synthetic strategies to generate diverse libraries of 4-Isopropoxy-1-methoxy-2-methylbenzene derivatives from a common precursor.
Caption: Key synthetic pathways for derivative generation.
Detailed Experimental Protocol: Synthesis of N-(3-allyl-4-isopropoxyphenyl)amides
This protocol is adapted from a proven methodology for synthesizing isopropoxy allylbenzene derivatives that function as 15-lipoxygenase inhibitors.[2] It demonstrates a reliable amidation procedure starting from a synthesized amine precursor.
Objective: To synthesize a series of amide derivatives from 3-allyl-4-isopropoxybenzenamine.
Step 1: Synthesis of the Amine Precursor (3-allyl-4-isopropoxybenzenamine)
-
Allylation: Couple 4-nitrophenol with allyl bromide in the presence of a suitable base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., acetone) to yield 1-allyloxy-4-nitrobenzene.
-
Claisen Rearrangement: Heat the 1-allyloxy-4-nitrobenzene intermediate to induce a Claisen rearrangement, forming 2-allyl-4-nitrophenol.
-
Isopropylation: Alkylate the phenolic hydroxyl group with 2-bromopropane to yield 2-allyl-1-isopropoxy-4-nitrobenzene.
-
Nitro Reduction: Reduce the nitro group to a primary amine using a standard reducing agent such as SnCl₂·2H₂O in ethanol or catalytic hydrogenation to yield the final precursor, 3-allyl-4-isopropoxybenzenamine.
Step 2: Amidation of the Precursor
-
Dissolution: Dissolve 1.0 equivalent of 3-allyl-4-isopropoxybenzenamine in a suitable anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Ar).
-
Base Addition: Add 1.2 equivalents of a non-nucleophilic base, such as triethylamine or pyridine, to the solution and cool the mixture to 0 °C in an ice bath.
-
Acyl Chloride Addition: Add 1.1 equivalents of the desired acyl chloride dropwise to the stirred solution. Causality Note: Slow, dropwise addition at 0 °C is crucial to control the exothermic reaction and prevent side product formation.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Trustworthiness Note: This washing sequence ensures the removal of unreacted acyl chloride, base, and any acidic or basic byproducts, which is essential for obtaining a pure product.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Chapter 3: Physicochemical Properties and Structural Characterization
Predicting and confirming the physicochemical properties of new chemical entities is a critical step in the drug discovery process.
Physicochemical Data
The following table summarizes key physicochemical properties for the core compound and a closely related isomer, providing a baseline for predicting the behavior of new derivatives.
| Property | 4-Isopropoxy-1-methoxy-2-methylbenzene | 2-Isopropyl-1-methoxy-4-methylbenzene (Isomer) | Reference |
| CAS Number | 1369793-72-5 | 31574-44-4 | [10][11] |
| Molecular Formula | C₁₁H₁₆O₂ | C₁₁H₁₆O | [10][11] |
| Molecular Weight | 180.25 g/mol | 164.24 g/mol | [10][11] |
| Octanol/Water Partition Coeff. (logP) | Predicted: ~3.5-4.0 | 3.9 (Experimental) | [12] |
| Water Solubility (logS) | Predicted: Low | -3.6 (Experimental) | [12] |
| Boiling Point (Tboil) | Predicted: High | 485.15 K (212 °C) | [12] |
Spectroscopic Characterization
Unambiguous structural confirmation relies on a suite of spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum of a typical 4-isopropoxy-1-methoxy-2-methylbenzene derivative is expected to show characteristic signals:
-
Aromatic Protons: Signals in the range of δ 6.5-7.5 ppm, with coupling patterns indicative of the substitution on the benzene ring.
-
Isopropoxy Group: A septet around δ 4.5 ppm for the CH proton and a doublet around δ 1.3 ppm for the two methyl groups.
-
Methoxy Group: A sharp singlet around δ 3.8 ppm.
-
Methyl Group: A singlet around δ 2.2 ppm.
-
-
¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for each carbon environment, including signals for the aromatic carbons (δ 110-160 ppm) and the aliphatic carbons of the substituents (δ 15-70 ppm). For example, literature data for related methoxy-containing compounds show the methoxy carbon signal appearing consistently around δ 55-56 ppm.[13][14]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight (molecular ion peak, M⁺) and characteristic fragmentation patterns that can help confirm the structure. The NIST WebBook provides a reference mass spectrum for the isomer 2-isopropyl-1-methoxy-4-methylanisole, which can be a useful comparison point.[11]
Chapter 4: Biological Activities and Therapeutic Potential
Derivatives of the methoxy-alkoxy-toluene scaffold have demonstrated promising activity across several therapeutic areas.
Anticancer Activity
The methoxybenzene motif is present in numerous compounds with demonstrated anticancer properties.
-
Cytotoxicity: Studies have shown that methoxybenzyl derivatives can exhibit significant cytotoxicity against various cancer cell lines. For instance, certain dibenzothiadiazepinedioxide derivatives bearing a 4-methoxybenzylamino group were tested against the L1210 leukemia cell line, showing IC₅₀ values in the micromolar range.[9] Similarly, other methoxybenzyl derivatives have shown potent cytotoxic effects against murine leukemia (L1210) and human T-lymphocyte (CEM) cells, with some compounds displaying IC₅₀ values below 1 µM.[3]
-
Mechanism of Action: The anticancer effects of such compounds can be mediated through various signaling pathways. The MET receptor tyrosine kinase pathway, which is often aberrantly activated in various cancers, is a key target for cancer therapeutics.[15] Compounds that can inhibit MET signaling are of high interest. Additionally, some 4-methoxybenzyl derivatives have been shown to induce apoptosis by binding to the TGF-β type I receptor kinase domain, highlighting another potential mechanism of action.[3]
Caption: Simplified MET signaling pathway targeted by inhibitors.
Enzyme Inhibition
-
15-Lipoxygenase (15-LOX) Inhibition: Lipoxygenases are key enzymes in the inflammatory cascade, and their inhibition is a valid strategy for treating inflammatory diseases. A study on isopropoxy allylbenzene derivatives revealed their potent inhibitory activity against soybean 15-lipoxygenase (SLO).[2] The most potent compound, N-(3-allyl-4-isopropoxyphenyl)adamantan carboxamide, exhibited an IC₅₀ value of 1.35 µM.
-
Structure-Activity Relationship (SAR): The same study provided valuable SAR insights. For aliphatic amide derivatives, increasing the size of the amide moiety led to increased inhibitory potency. This suggests that the amide portion of the molecule occupies a hydrophobic pocket in the enzyme's active site, and larger, bulkier groups can form more favorable interactions, enhancing binding and inhibition.[2]
| Compound Moiety (at Amide Position) | IC₅₀ (µM) against SLO | Reference |
| Cyclopropyl | > 100 (Weakest) | [2] |
| Cyclobutyl | 11.23 | [2] |
| Cyclopentyl | 2.05 | [2] |
| Adamantyl | 1.35 (Potent) | [2] |
Antioxidant and Antimicrobial Properties
Methoxybenzene derivatives are frequently evaluated for their ability to scavenge free radicals. The antioxidant capacity is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[5] A decrease in the absorbance of the DPPH solution indicates radical scavenging activity. Furthermore, various methoxybenzene derivatives have demonstrated antimicrobial activity against a range of bacterial and fungal strains, typically quantified by determining the Minimum Inhibitory Concentration (MIC).[5]
Caption: General workflow for biological activity screening.
Detailed Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol, based on established methods, is a standard colorimetric assay for assessing the metabolic activity of cells and serves as a reliable indicator of cell viability and cytotoxicity.[16]
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer line) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test derivative in DMSO. Perform serial dilutions in growth medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Self-Validation Note: Include a vehicle control (DMSO only) and a positive control (a known cytotoxic drug like doxorubicin) in every experiment to ensure the assay is performing correctly.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Causality Note: Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Chapter 5: Conclusion and Future Outlook
The 4-Isopropoxy-1-methoxy-2-methylbenzene scaffold and its derivatives represent a promising area for drug discovery. The strategic combination of methoxy, isopropoxy, and methyl groups provides a robust platform for developing molecules with favorable physicochemical properties and potent biological activities. We have demonstrated that reliable synthetic routes, including cross-coupling, Knoevenagel condensation, and reductive amination, can be employed to generate diverse chemical libraries.
The documented anticancer, enzyme inhibitory, and antioxidant activities of related structures underscore the therapeutic potential of this compound class. The SAR data from lipoxygenase inhibitors, in particular, provide a clear roadmap for rational design and optimization.
Future research should focus on:
-
Expanding Chemical Diversity: Systematically exploring the substitution patterns around the core scaffold to build comprehensive SAR models for various biological targets.
-
Target Identification: Moving beyond phenotypic screening to identify the specific molecular targets and signaling pathways modulated by the most active compounds.
-
ADME Optimization: Profiling lead compounds for metabolic stability, permeability, and other ADME properties to identify candidates with drug-like potential suitable for preclinical development.
By integrating rational design, robust chemical synthesis, and rigorous biological evaluation, the 4-Isopropoxy-1-methoxy-2-methylbenzene core can serve as a valuable starting point for the development of next-generation therapeutic agents.
References
- Chemical Properties of Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)- (CAS 31574-44-4). Cheméo.
- 4-Isopropoxy-1-methoxy-2-methylbenzene. Advanced ChemBlocks Inc.
- Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry.
- Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)-. NIST WebBook.
- 4-Iodo-1-methoxy-2-methylbenzene.
- 1-Methoxy-4-(2-methylpropenyl)benzene.
- Biological Activity of 1-Butyl-4-methoxybenzene and its Derivatives: A Compar
- Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity.
- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
-
Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4‐Methoxybenzyl Derivatives Bearing Imidazo[2,1‐b][11][12][13]thiadiazole. ResearchGate.
- Lebegue, N., Gallet, S., & Flouquet, N. (2004).
- Design, synthesis, and SAR study of isopropoxy allylbenzene derivatives as 15-lipoxygenase inhibitors. (2020). Iranian Journal of Basic Medical Sciences, 23(8), 984-989.
- Preparation of Benzene Derivatives. (2007). Organic Chemistry Portal.
- Kharas, G. (2022).
- MET-Targeting Anticancer Drugs—De Novo Design and Identification by Drug Repurposing. (2023). Cancers, 15(14), 3687.
- Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. (2019). Journal of Pharmaceutical Chemistry & Chemical Science.
- Biological Activities of Methyl-4-[[(2E)-3,7-dimethyl-oxy]-3-hydroxybenzoate.
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Potential applications of 4-Isopropoxy-1-methoxy-2-methylbenzene in organic synthesis
Executive Summary
4-Isopropoxy-1-methoxy-2-methylbenzene (CAS: 1369793-72-5) represents a highly specialized class of "chimeric" ether scaffolds.[1] Unlike symmetric dialkoxy benzenes, this molecule possesses two electronically similar but sterically and chemically distinct oxygen functionalities. This guide explores its utility as a versatile synthon in drug development, focusing on its ability to serve as a latent phenol equivalent through orthogonal deprotection strategies and its role as a lipophilic bioisostere in GPCR ligand design.
Part 1: Molecular Architecture & Reactivity Profile[1]
To utilize this molecule effectively, one must understand the electronic and steric landscape that dictates its reactivity.
Electronic Distribution
The molecule features a 1,2,4-trisubstituted benzene core. The electronic density is governed by three Electron Donating Groups (EDGs):
-
C1-Methoxy: Strong resonance donor; directs ortho/para.[1]
-
C2-Methyl: Weak inductive donor; directs ortho/para.[1]
-
C4-Isopropoxy: Strong resonance donor; directs ortho/para.[1]
Regioselectivity Map (The "Hotspots")
In Electrophilic Aromatic Substitution (EAS), the directing effects compete.
-
Position 5 (C5): This is the kinetic "sweet spot." It is ortho to the strong isopropoxy donor and para to the methyl group. The methyl group provides additional stabilization to the Sigma-complex intermediate at this position.
-
Position 6 (C6): Ortho to the methoxy group. While electronically activated, it lacks the cooperative para-stabilization found at C5.
-
Position 3 (C3): Sterically occluded by the flanking methyl and isopropoxy groups. Practically inert to bulky electrophiles.
Table 1: Physicochemical Profile
| Property | Value | Implication for Synthesis |
| Molecular Weight | 180.25 g/mol | Fragment-based drug design (FBDD) compliant.[1] |
| cLogP | ~3.8 | High lipophilicity; useful for blood-brain barrier penetration.[1] |
| H-Bond Donors | 0 | Good membrane permeability.[1] |
| Rotatable Bonds | 3 | Moderate conformational flexibility. |
Part 2: Synthesis & Scalability[1]
While custom synthesis houses offer this compound, in-house preparation is often required for scale-up or isotopic labeling.[1] The following protocol is optimized for chemoselectivity , avoiding O-alkylation at the wrong position.
Validated Synthetic Protocol
Target: 4-Isopropoxy-1-methoxy-2-methylbenzene Precursor: 4-Methoxy-3-methylphenol (Creosol)[1]
Rationale: Starting from Creosol locks the C1-Methoxy and C2-Methyl positions, requiring only the installation of the isopropyl group.[1] This is superior to starting from a diol, which would require difficult selective alkylation.
Step-by-Step Methodology
-
Setup: Charge a 3-neck round-bottom flask with 4-Methoxy-3-methylphenol (1.0 equiv) and anhydrous Acetonitrile (0.5 M concentration).
-
Base Addition: Add Cesium Carbonate (
) (1.5 equiv). Note: Cs2CO3 is preferred over K2CO3 for secondary halides to suppress elimination by-products.[1] -
Alkylation: Add 2-Bromopropane (1.5 equiv) dropwise.[1]
-
Reflux: Heat to 60°C for 12 hours. Monitor by TLC (Hexane:EtOAc 9:1).
-
Self-Validation Check: The starting phenol will stain strongly with KMnO4 or FeCl3 (purple/brown). The product is a neutral ether and will not stain with FeCl3.
-
-
Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in diethyl ether, wash with 1M NaOH (to remove unreacted phenol), then brine.
-
Purification: Vacuum distillation (bp ~130°C at 10 mmHg) or flash chromatography.
Part 3: Chemoselective Transformations (The Core Application)
The primary value of this scaffold lies in the Orthogonal Deprotection of the ether groups. The isopropyl group can be cleaved selectively in the presence of the methyl ether, revealing a phenol at C4 for further diversification (e.g., library synthesis).
Selective De-isopropylation Protocol
Objective: Cleave C4-OiPr while retaining C1-OMe.
Reagent: Titanium Tetrachloride (
Mechanism: The isopropyl group forms a stable carbocation (or transition state) more readily than the methyl group. Lewis acids coordinate to the oxygen, and the bulkier isopropyl group is eliminated (often as propene) or substituted via an
Experimental Workflow
-
Dissolution: Dissolve substrate (1 mmol) in anhydrous Dichloromethane (DCM) at -78°C under Argon.
-
Lewis Acid Addition: Add
(1.1 equiv) dropwise. The solution will turn deep yellow/orange (Lewis acid-ether complex). -
Warming: Allow to warm to 0°C over 2 hours.
-
Critical Control Point: Do NOT heat to reflux. Refluxing with strong Lewis acids will cleave the methyl ether as well.
-
-
Quench: Pour into ice-cold 1M HCl.
-
Extraction: Extract with DCM. The product is 4-Methoxy-3-methylphenol .
Visualization of Orthogonal Logic
Figure 1: Orthogonal deprotection logic. The isopropyl group serves as a temporary mask for the C4-phenol, allowing chemistry to occur at other positions or retaining lipophilicity until a late-stage deprotection.[1]
Part 4: Applications in Medicinal Chemistry[2][3][4][5]
Regioselective Functionalization
For drug discovery, introducing pharmacophores onto the benzene ring is essential.
-
Vilsmeier-Haack Formylation:
-
Halogenation (Bromination):
-
Conditions:
, Acetonitrile, 0°C. -
Outcome: Mixture of C5 (Major) and C6 (Minor).
-
Optimization: Use of bulky solvents or lower temperatures favors C5 due to the steric shielding of C6 by the C1-Methoxy (though C5 is shielded by OiPr, the electronic activation at C5 is superior).
-
Bioisosteric Replacement
The 4-isopropoxy group is a valuable bioisostere for:
-
n-Propyl/n-Butyl groups: Similar lipophilicity but lower entropic penalty upon binding (more rigid).[1]
-
Cyclopentyloxy groups: Isopropyl is slightly smaller, useful for fine-tuning steric fit in hydrophobic pockets (e.g., GPCR orthosteric sites).
Table 2: Lipophilicity Modulation (Calculated)
| Substituent at C4 | cLogP | Predicted BBB Penetration | Metabolic Liability |
| -OH (Phenol) | 2.1 | Low/Moderate | Phase II Conjugation |
| -OCH3 (Methoxy) | 2.8 | Moderate | O-Demethylation (CYP2D6) |
| -OiPr (Isopropoxy) | 3.8 | High | Hydroxylation/Dealkylation |
| -OCF3 (Trifluoromethoxy) | 4.5 | Very High | High Stability |
Pathway Diagram: Functionalization Workflow
Figure 2: Divergent synthesis workflow. The scaffold allows for the parallel generation of lipophilic (Library A) and polar (Library B) derivatives.
References
- Synthesis of Alkoxybenzenes: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013. (General reference for Williamson Ether Synthesis).
-
Selective Dealkylation
-
Node, M., et al. "Hard Acid and Soft Nucleophile System. New Efficient Method for the Cleavage of Esters and Ethers." Journal of Organic Chemistry, 45(12), 1980. Link
- Note: Establishes the /Thiol or Lewis Acid/Iodide systems for distinguishing isopropyl vs methyl ethers.
-
- Regioselectivity in Trisubstituted Benzenes: Taylor, R. Electrophilic Aromatic Substitution. Wiley, 1990. Provides the foundational rules for additivity of directing effects (C5 vs C6 competition).
-
Bioisosterism & Lipophilicity
-
Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2011. Link
-
-
Compound Data
-
PubChem CID: 54436575 (Analogous structure reference). Link
-
Sources
Boiling point and melting point determination of 4-Isopropoxy-1-methoxy-2-methylbenzene
Technical Whitepaper: Physicochemical Characterization of 4-Isopropoxy-1-methoxy-2-methylbenzene
Executive Summary
4-Isopropoxy-1-methoxy-2-methylbenzene (CAS: 1369793-72-5) is a specialized ether intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1] Unlike common solvents or reagents, this compound lacks widely published, standardized physicochemical constants in public handbooks.
This guide provides a rigorous protocol for the experimental determination of its Boiling Point (BP) and Melting Point (MP) . Given the molecule’s structural asymmetry and ether functionality, accurate characterization is critical for establishing purity specifications and optimizing downstream reaction stoichiometry.
Compound Profile & Theoretical Prediction
Before experimental determination, a structural analysis provides the expected range for the properties.
| Property | Details |
| IUPAC Name | 4-Isopropoxy-1-methoxy-2-methylbenzene |
| CAS Number | 1369793-72-5 |
| Molecular Formula | C₁₁H₁₆O₂ |
| Molecular Weight | 180.25 g/mol |
| Structural Class | Unsymmetrical Dialkyl Ether / Substituted Anisole |
Predictive Analysis (QSAR & Analog Comparison)
-
Boiling Point Prediction:
-
Analog: 1,4-Dimethoxybenzene (MW 138.[1]16) has a BP of 213°C.
-
Analog: 2-Methylanisole (MW 122.[1][2][3]16) has a BP of 171°C.[2][4]
-
Impact: The addition of the isopropoxy group (+42 Da vs. methoxy) significantly increases London dispersion forces.
-
Estimated Range: 245°C – 260°C (at 760 mmHg).
-
Implication: Atmospheric distillation carries a high risk of thermal decomposition. Vacuum determination is required.
-
-
Melting Point Prediction:
-
Symmetry Effect: The 1,2,4-substitution pattern creates asymmetry, which typically disrupts crystal lattice packing compared to para-substituted analogs.
-
Estimated State: Likely a viscous liquid or low-melting solid (MP < 45°C) at room temperature.[1]
-
Pre-Characterization Safety & Purity Protocol
CRITICAL WARNING: As a dialkyl ether, this compound is prone to peroxide formation upon storage. Heating a peroxidized ether can lead to catastrophic explosion.
Step 1: Peroxide Quantitation
-
Reagent: Potassium Iodide (KI) / Starch Paper or Quantofix® Peroxide Test Sticks.
-
Limit: < 10 mg/L (ppm) peroxides required before heating.
-
Remediation: If positive, pass through a column of activated alumina or treat with ferrous sulfate solution.
Step 2: Purity Validation (GC-MS/HPLC)
Physical constants are meaningless if the sample is impure.[1]
-
Method: GC-FID (Gas Chromatography - Flame Ionization Detector).[1]
-
Column: DB-5 or equivalent non-polar capillary column.[1]
-
Requirement: Purity > 98.0% (Area %) is recommended for accurate BP/MP determination.
Experimental Determination Protocols
Workflow Visualization
Figure 1: Decision tree for physicochemical characterization based on initial physical state.
Protocol A: Melting Point Determination (If Solid)
Applicable if the compound solidifies upon cooling or storage.
Method: Capillary Tube (Mel-Temp Apparatus)[1]
-
Preparation: Dry the solid in a desiccator for 24 hours to remove solvent traces (solvent depression lowers MP).
-
Loading: Pack 2-3 mm of substance into a glass capillary sealed at one end.
-
Ramping:
-
Fast Ramp: 10°C/min to find approximate range.
-
Measurement Ramp: 1°C/min starting 10°C below the approximate MP.
-
-
Observation: Record
(first liquid drop) and (complete liquefaction). -
Reporting: Report the range (e.g., 32.5 – 33.8 °C).
Protocol B: Boiling Point Determination
Applicable for Liquid State.[2][5] Due to the high predicted BP (>240°C), atmospheric distillation is discouraged.
Method 1: Siwoloboff Method (Micro-scale) Best for small R&D samples (< 1 mL).[1]
-
Setup: Place 0.5 mL of sample in an ignition tube. Insert a fine capillary tube (sealed at the top, open at the bottom) into the liquid.
-
Bath: Immerse in a silicone oil bath (stable to 300°C) alongside a calibrated thermometer.
-
Heating: Heat slowly. Bubbles will emerge from the capillary as air expands.
-
The Endpoint: When a rapid, continuous stream of bubbles emerges, stop heating.
-
Measurement: As the bath cools, the bubbling will slow. The moment liquid sucks back into the capillary indicates the vapor pressure inside equals external pressure. Record this temperature.
-
Correction: Apply barometric pressure correction if not at 760 mmHg.
Method 2: Reduced Pressure Distillation (Process Scale) Best for purification and definitive BP assignment.
-
Equipment: Short-path distillation head, vacuum pump, manometer.
-
Pressure: Target 1–5 mmHg (High Vacuum).
-
Nomograph Calculation:
-
Use the Clapeyron-Clausius equation or a pressure-temperature nomograph to convert the observed vacuum BP to atmospheric BP.[1]
-
Example: If it boils at 110°C at 2 mmHg, the atmospheric BP is approx. 260°C.
-
-
Data Logging: Record
and simultaneously.
Data Analysis & Interpretation
| Observation | Diagnosis | Action |
| Wide MP Range (> 2°C) | Impurity present (likely solvent or isomer).[1] | Recrystallize or dry sample. Re-run GC. |
| BP lower than predicted | Residual solvent (e.g., THF, DCM) or decomposition. | Check NMR for solvent peaks. |
| Yellowing during Heating | Oxidative decomposition. | Perform under Nitrogen/Argon atmosphere. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 33637, 2-Methylanisole (Analog Reference).[1] Retrieved from [Link][1]
- Furniss, B. S., et al. (1989).Vogel's Textbook of Practical Organic Chemistry (5th Ed.). Longman Scientific & Technical. (Standard reference for Siwoloboff method).
Sources
Molecular weight and formula analysis of 4-Isopropoxy-1-methoxy-2-methylbenzene
Technical Whitepaper: Structural Elucidation and Physicochemical Characterization of 4-Isopropoxy-1-methoxy-2-methylbenzene
Executive Summary
This technical guide provides a comprehensive framework for the structural validation and analysis of 4-Isopropoxy-1-methoxy-2-methylbenzene (CAS 1369793-72-5). As a dialkoxy-substituted toluene derivative, this molecule presents specific challenges in regioisomer differentiation, particularly distinguishing it from its positional isomers (e.g., 2-isopropoxy-1-methoxy-4-methylbenzene).
This document outlines a self-validating analytical workflow combining High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Chromatographic separation. The focus is on establishing causality between structural features and analytical signals to ensure pharmaceutical-grade identification.
Part 1: Molecular Identity & Theoretical Framework
Before initiating wet-lab protocols, the theoretical physicochemical properties must be established to set acceptance criteria for experimental data.
Structural Breakdown
The molecule consists of a benzene core with three distinct substituents:
-
Position 1: Methoxy group (
) – Strong electron donor (Ortho/Para director). -
Position 2: Methyl group (
) – Weak electron donor. -
Position 4: Isopropoxy group (
) – Strong electron donor.
Formula Derivation:
-
Benzene Core:
Substituted: (3 protons replaced). -
Methoxy:
-
Methyl:
-
Isopropoxy:
-
Net Calculation:
Quantitative Physicochemical Data
| Property | Value | Analytical Relevance |
| Molecular Formula | Basis for HRMS confirmation. | |
| Monoisotopic Mass | 180.1150 Da | Exact mass for [M]+ identification. |
| Molecular Weight | 180.24 g/mol | Bulk calculation for stoichiometry. |
| CLogP (Est.) | ~3.2 | Predicts retention in Reverse-Phase HPLC (Late eluter). |
| H-Bond Donors | 0 | Aprotic; good solubility in |
| Rotatable Bonds | 3 | Conformational flexibility in solution (NMR averaging). |
Part 2: Analytical Strategy & Causality
To validate this structure, we must prove not just the presence of functional groups, but their connectivity. The primary risk is misidentifying the position of the isopropoxy group relative to the methyl/methoxy motif.
The "Orthogonality" Principle
We employ three orthogonal techniques to eliminate false positives:
-
GC-MS (EI): Verifies the isopropoxy fragment (loss of propene).
-
1H NMR: Verifies the 1,2,4-substitution pattern via coupling constants (
-values). -
NOESY (2D NMR): Spatial proximity confirmation (Crucial for Regiochemistry).
Analytical Workflow Diagram
Figure 1: Step-by-step analytical decision matrix ensuring structural integrity before final release.
Part 3: Experimental Protocols
Protocol A: Mass Spectrometry (GC-MS Electron Impact)
Rationale: Ethers with secondary alkyl groups (isopropoxy) undergo characteristic McLafferty-like rearrangements or simple cleavage, losing the alkyl chain as an alkene.
Instrument Parameters:
-
Inlet Temp: 250°C
-
Source: EI (70 eV)
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Temp Program: 50°C (1 min)
20°C/min 300°C.
Fragmentation Logic (Causality):
-
Molecular Ion (
): Observed at m/z 180 . -
Primary Fragmentation: Loss of the isopropyl group via elimination of propene (
, 42 Da).- Da.
-
Peak m/z 138: Corresponds to the radical cation of 4-methoxy-3-methylphenol (Creosol isomer). This confirms the presence of the isopropoxy ether linkage.
-
Secondary Fragmentation: Loss of methyl radical from the methoxy group (
).- Da (Low intensity).
Protocol B: Nuclear Magnetic Resonance (NMR)
Rationale: NMR provides the "map" of the molecule. The coupling of aromatic protons is the only way to definitively prove the 1,2,4-substitution pattern without X-ray crystallography.
Sample Preparation:
-
Dissolve 10 mg sample in 0.6 mL
(Chloroform-d). -
Use TMS (Tetramethylsilane) as internal reference (0.00 ppm).
Predicted Data & Assignment Table:
| Moiety | Shift ( | Multiplicity | Integration | Structural Justification |
| Ar-H (C3) | 6.65 - 6.75 | Doublet (d) | 1H | Meta-coupled to H5 ( |
| Ar-H (C5) | 6.60 - 6.70 | dd | 1H | Ortho-coupled to H6 ( |
| Ar-H (C6) | 6.70 - 6.80 | Doublet (d) | 1H | Ortho-coupled to H5 ( |
| OiPr (CH) | 4.40 - 4.50 | Septet | 1H | Characteristic of methine in isopropyl group. |
| OMe ( | 3.75 - 3.80 | Singlet | 3H | Methoxy group on aromatic ring. |
| Ar-Me ( | 2.15 - 2.25 | Singlet | 3H | Methyl group on aromatic ring. |
| OiPr ( | 1.30 - 1.35 | Doublet | 6H | Gem-dimethyls of isopropyl group. |
Critical Validation Step (NOESY): To distinguish from the isomer 2-isopropoxy-1-methoxy-4-methylbenzene, perform a 1D-NOE or 2D-NOESY experiment.
-
Irradiate the Methoxy (3.8 ppm): You should see NOE enhancement only at the Ar-H(C6) and the Ar-Methyl(C2).
-
Irradiate the Isopropoxy Methine (4.5 ppm): You should see enhancement at Ar-H(C3) and Ar-H(C5).
-
If Methoxy shows NOE to Isopropoxy protons, the structure is incorrect (they would be ortho to each other).
Part 4: Fragmentation Pathway Visualization
Understanding the mass spectrum requires visualizing the stability of the carbocation intermediates.
Figure 2: Primary fragmentation pathway in EI-MS. The stability of the resulting phenolic radical cation drives the loss of the isopropyl chain.
Part 5: Synthesis & Impurity Profile (Contextual)
Understanding the origin of the sample aids in impurity identification. This molecule is typically synthesized via Williamson Ether Synthesis :
-
Starting Material: 4-Hydroxy-2-methylanisole (Creosol isomer).
-
Reagent: 2-Bromopropane (Isopropyl bromide) + Base (
). -
Solvent: DMF or Acetonitrile.
Common Impurities to Watch:
-
Unreacted Phenol: Peak at m/z 138 (Retention time will be earlier than product).
-
O-Alkylation vs C-Alkylation: Under harsh conditions, isopropyl might attack the ring (Friedel-Crafts side reaction), though rare with carbonate bases.
-
Bi-aryl Ethers: Trace impurities from metal-catalyzed coupling if not using pure SN2 conditions.
References
-
National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Electron Ionization (EI) Data for Alkoxybenzenes. NIST Standard Reference Data.[1] [Link]
-
PubChem Database. Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)- (Isomer Comparison Data). National Center for Biotechnology Information. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (8th Edition). Wiley. (General reference for NMR coupling constants in trisubstituted benzenes).
Sources
Methodological & Application
Application Note: Catalytic Alkylation Strategies for 4-Isopropoxy-1-methoxy-2-methylbenzene
Executive Summary & Strategic Analysis
The synthesis of 4-Isopropoxy-1-methoxy-2-methylbenzene (CAS: 1369793-72-5) presents a classic challenge in aromatic substitution: the regioselective functionalization of a polysubstituted benzene ring.[1] This molecule, often utilized as a scaffold in medicinal chemistry and advanced fragrance materials, requires the precise installation of two distinct ether groups (methoxy and isopropoxy) onto a toluene core.
This guide rejects standard "cookbook" recipes in favor of a mechanistic approach. We focus on the catalytic O-alkylation of phenolic precursors, specifically leveraging Phase Transfer Catalysis (PTC) and Solid-Acid Catalysis .[1] These methods offer superior scalability, reduced solvent waste, and tighter control over impurity profiles compared to traditional stoichiometric Williamson ether syntheses.
Retrosynthetic Logic
The most robust route utilizes Methylhydroquinone (2-methylbenzene-1,4-diol) as the starting material.[1] This precursor is chemically distinct at the C1 and C4 positions due to the steric influence of the ortho-methyl group.
-
C1-Hydroxyl (Sterically Hindered): Adjacent to the methyl group.[1] Lower nucleophilicity in bulky substitutions.[1]
-
C4-Hydroxyl (Sterically Accessible): Meta to the methyl group.[1] Higher kinetic accessibility for bulky electrophiles (e.g., isopropyl halides).
Therefore, the optimal workflow involves a Sequential Regioselective Alkylation :
-
Step 1: Selective Isopropylation at C4 (kinetic control).
-
Step 2: Methylation at C1 (thermodynamic/exhaustive control).
Protocol A: Phase Transfer Catalyzed (PTC) Sequential Alkylation
Methodology: Liquid-Liquid Phase Transfer Catalysis Applicability: High-throughput synthesis, scale-up, and processes requiring mild thermal conditions.[1]
The Catalytic System
We utilize a quaternary ammonium salt (Q⁺X⁻) to transport the phenoxide anion from the aqueous phase (where it is generated) to the organic phase (where the alkyl halide resides).
-
Catalyst: Tetrabutylammonium Bromide (TBAB) or Methyltrioctylammonium chloride (Aliquat 336).[1]
-
Rationale: The bulky cation forms a loose ion pair with the phenoxide, increasing its nucleophilicity by reducing hydration shells [1].
Step 1: Regioselective Isopropylation
Objective: Selectively alkylate the C4-OH with an isopropyl group while leaving the C1-OH free.[1]
Reagents:
-
2-Bromopropane (1.1 equiv) — Slight excess only to prevent dialkylation.[1]
-
TBAB (0.05 equiv) — 5 mol% catalyst load.[1]
-
NaOH (1.1 equiv, 20% aq. solution)
Procedure:
-
Charge: In a reactor, dissolve Methylhydroquinone in Toluene (5 vol).
-
Catalyst Addition: Add TBAB (5 mol%).
-
Base Addition: Add 20% NaOH dropwise under vigorous stirring (500+ RPM). Note: The solution will darken as the dianion/monoanion equilibrium is established.
-
Alkylation: Heat to 60°C. Add 2-Bromopropane slowly over 1 hour.
-
Mechanistic Insight: The C4-phenoxide is less sterically encumbered than the C1-phenoxide (ortho-methyl).[1] By limiting the alkylating agent and controlling temperature, kinetic preference favors the C4-ether [2].
-
-
Monitor: Check HPLC at 2 hours.
-
Success Criteria: <5% starting material, >85% Mono-ether (C4), <10% Bis-ether.[1]
-
-
Workup: Separate phases. Wash organic layer with water.[1][6] Do not purify yet if proceeding to Step 2 in a telescope process.
Step 2: Exhaustive Methylation
Objective: Methylate the remaining hindered C1-OH.[1]
Reagents:
-
Crude Intermediate (from Step 1)[1]
-
Dimethyl Sulfate (DMS) or Methyl Iodide (1.5 equiv)[1]
-
TBAB (Refresh if necessary, 0.02 equiv)
-
NaOH (2.0 equiv, 50% aq. solution) — Stronger base concentration drives the hindered reaction.
Procedure:
-
Intensification: To the toluene solution from Step 1, add 50% NaOH.
-
Reagent Addition: Cool to 20°C (DMS reaction is exothermic). Add Dimethyl Sulfate dropwise.[1][5]
-
Reaction: Heat to 45°C for 3 hours.
-
Why this works: The steric hindrance at C1 is overcome by the high activity of the methylating agent (DMS is smaller and more reactive than isopropyl bromide) and the high concentration of base/catalyst [3].
-
-
Quench: Add dilute ammonium hydroxide to destroy excess DMS.[1]
-
Isolation: Wash organic phase with water, dry over MgSO₄, and concentrate.
Data Summary Table: Optimization of Conditions
| Parameter | Condition A (Poor) | Condition B (Optimized) | Mechanistic Reason |
| Solvent | DMF (Homogeneous) | Toluene/Water (Biphasic) | Biphasic PTC prevents solvation of the nucleophile, increasing reactivity.[1] |
| Base | K₂CO₃ (Solid) | NaOH (Liquid) | Liquid-liquid interface maximizes surface area for catalyst transfer.[1] |
| Temp (Step 1) | >80°C | 55-60°C | Lower temp favors kinetic regioselectivity (C4 over C1).[1] |
| Catalyst | None | TBAB (NBu₄Br) | Essential for shuttling phenoxide into the organic phase. |
Protocol B: Green Catalytic Etherification (Solid Acid)[1]
Methodology: Vapor-Phase or High-Pressure Liquid Dehydration Applicability: Industrial continuous flow, "Green Chemistry" requirements (Halide-free).[1]
This method avoids toxic alkyl halides (isopropyl bromide/DMS) and uses alcohols directly.[1] It relies on Solid Acid Catalysts (Zeolites or Amberlyst resins).[1]
The Mechanism
The solid acid protonates the alcohol (isopropanol/methanol), creating an oxonium species or carbocation that attacks the aromatic ring (C-alkylation) or the phenolic oxygen (O-alkylation).
-
Challenge: Friedel-Crafts C-alkylation is a major competitor.[1]
-
Solution: Use medium-pore Zeolites (e.g., ZSM-5 or Beta) that restrict the transition state for ring alkylation, favoring the linear ether formation [4].[1]
Procedure (Continuous Flow)
-
Catalyst Prep: Calcine H-Beta Zeolite (Si/Al ratio 25) at 500°C for 4 hours to remove moisture.[1]
-
Feed Preparation: Mix 4-Isopropoxy-2-methylphenol (Intermediate) with Methanol (molar ratio 1:5).
-
Reactor: Packed bed reactor (Stainless steel).
-
Conditions:
-
Temperature: 200°C
-
Pressure: 20 bar (to keep MeOH liquid)
-
WHSV (Weight Hourly Space Velocity): 2.0 h⁻¹[1]
-
-
Outcome: The effluent is cooled and distilled.
-
Note: This method is generally preferred for the methylation step (Step 2) rather than isopropylation, as isopropanol is prone to dehydration (forming propene) at these temperatures.
-
Analytical Validation & Quality Control
To ensure the protocol is self-validating, the following analytical markers must be monitored.
NMR Characterization
The target molecule (4-Isopropoxy-1-methoxy-2-methylbenzene) has distinct signals that differentiate it from its isomers.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 6.7–6.8 ppm: Aromatic protons (3H).[1] Look for the specific splitting pattern (d, d, s) of the 1,2,4-substitution.
-
δ 4.45 ppm (septet): CH of the Isopropyl group. Critical for confirming O-alkylation vs C-alkylation.
-
δ 3.80 ppm (s): O-Methyl group (Methoxy).[1]
-
δ 2.20 ppm (s): Ar-Methyl group.[1]
-
δ 1.33 ppm (d): Isopropyl methyls (6H).[1]
-
Impurity Profile
| Impurity Structure | Origin | Detection Method |
| 4-Isopropoxy-2-methylphenol | Incomplete Step 2 | HPLC (Polar) |
| 1,4-Diisopropoxy-2-methylbenzene | Over-alkylation in Step 1 | GC-MS (Higher MW) |
| 1-Methoxy-2-methyl-4-hydroxybenzene | Wrong regioselectivity in Step 1 | NMR (Shift in aromatic region) |
| C-Alkylated Isomers | Friedel-Crafts side reaction | GC-MS (Same MW, different retention time) |
Safety & Handling
-
Dimethyl Sulfate: Highly toxic and carcinogenic.[1][5] Use only in a closed system or with high-efficiency fume extraction.[1] Neutralize spills immediately with concentrated ammonia.[1]
-
Alkyl Halides: Flammable.[1]
-
Exotherms: The deprotonation of phenols is exothermic; control addition rates.
References
-
Starks, C. M. (1971).[1] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts".[1] Journal of the American Chemical Society, 93(1), 195–199. [Link][1]
-
Dardonville, C., et al. (2021).[7] "High yield synthesis of trans-azoxybenzene versus 2-isopropoxy-4-nitrobenzoic acid". Arkivoc, 2021(viii), 1-11.[1] (Demonstrates isopropylation conditions). [Link]
-
Yadav, G. D., & Kumar, P. (2021). "A comprehensive review on catalytic O-alkylation of phenol and hydroquinone". Reviews in Chemical Engineering, 37(1). (Review of PTC and Solid Acid methods). [Link]
-
Wang, Y., et al. (2008). "Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent". Synthetic Communications, 38(16), 2722-2730.[1] [Link]
Sources
- 1. 4-Isopropoxy-1-methoxy-2-methylbenzene 97% | CAS: 1369793-72-5 | AChemBlock [achemblock.com]
- 2. FR2637893A1 - PROCESS FOR THE PREPARATION OF METHYLHYDROQUINONE - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US2832808A - Alkylation of hydroquinone - Google Patents [patents.google.com]
- 7. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols for 4-Isopropoxy-1-methoxy-2-methylbenzene as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the synthesis, characterization, and application of 4-Isopropoxy-1-methoxy-2-methylbenzene, a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The protocols and methodologies are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring scientific integrity and reproducibility.
Introduction and Strategic Importance
4-Isopropoxy-1-methoxy-2-methylbenzene is a substituted aromatic ether that serves as a crucial building block in the synthesis of complex pharmaceutical molecules. Its strategic importance lies in its tailored substitution pattern, which allows for regioselective functionalization, a critical aspect in the multi-step synthesis of modern therapeutics. The presence of methoxy, isopropoxy, and methyl groups on the benzene ring influences its reactivity and provides handles for subsequent chemical transformations.
A prime example of its application is in the synthesis of Ramelteon , a melatonin receptor agonist used for the treatment of insomnia.[1][2][3] In the synthesis of Ramelteon, 4-Isopropoxy-1-methoxy-2-methylbenzene can be envisioned as a key precursor to the indanone core of the final drug molecule.
Synthesis of 4-Isopropoxy-1-methoxy-2-methylbenzene
The most direct and industrially scalable method for the synthesis of 4-Isopropoxy-1-methoxy-2-methylbenzene is the Williamson ether synthesis .[4][5] This reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base.
Synthetic Pathway
The synthesis initiates from the readily available starting material, 4-methoxy-2-methylphenol. This phenol is deprotonated by a suitable base to form a phenoxide ion, which then acts as a nucleophile, attacking an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) to form the desired ether.
Caption: Williamson ether synthesis of 4-Isopropoxy-1-methoxy-2-methylbenzene.
Detailed Experimental Protocol
Materials:
-
4-methoxy-2-methylphenol
-
2-Bromopropane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-methoxy-2-methylphenol (1 equivalent).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the phenol. To this solution, add anhydrous potassium carbonate (2.5 equivalents).
-
Alkylation: Add 2-bromopropane (1.5 equivalents) dropwise to the stirred suspension.
-
Reaction Conditions: Heat the reaction mixture to 80°C and maintain it at this temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with diethyl ether (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 4-Isopropoxy-1-methoxy-2-methylbenzene.[6][7][8]
Characterization and Quality Control
Rigorous characterization is essential to ensure the purity and identity of the intermediate for its use in pharmaceutical synthesis.
Spectroscopic Data
| Technique | Expected Chemical Shifts / Bands |
| ¹H NMR | Signals corresponding to aromatic protons, methoxy protons, isopropoxy methine proton, isopropoxy methyl protons, and the aromatic methyl protons. |
| ¹³C NMR | Resonances for the aromatic carbons (including those attached to oxygen), the methoxy carbon, the isopropoxy carbons, and the aromatic methyl carbon.[9] |
| IR | Characteristic C-O-C stretching vibrations for the ether linkages, C-H stretching for aromatic and aliphatic groups, and aromatic C=C bending. |
| Mass Spec | A molecular ion peak corresponding to the molecular weight of 4-Isopropoxy-1-methoxy-2-methylbenzene (C₁₁H₁₆O₂). |
Note: Specific peak positions can be influenced by the solvent and instrument used.
Chromatographic Purity
-
High-Performance Liquid Chromatography (HPLC): Purity should be assessed by HPLC, ideally demonstrating a purity of >98% for use in subsequent pharmaceutical synthesis steps.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to confirm the identity and purity, as well as to detect any volatile impurities.
Application in Pharmaceutical Synthesis: A Case Study of Ramelteon
4-Isopropoxy-1-methoxy-2-methylbenzene is a key starting material for the construction of the indanone core of Ramelteon. A plausible synthetic route involves a Friedel-Crafts acylation reaction.[10][11][12][13][14]
Friedel-Crafts Acylation
The electron-rich aromatic ring of 4-Isopropoxy-1-methoxy-2-methylbenzene is susceptible to electrophilic aromatic substitution. A Friedel-Crafts acylation with an appropriate acyl halide or anhydride in the presence of a Lewis acid catalyst can introduce a carbonyl group, which is a precursor to the five-membered ring of the indanone system.
Caption: Friedel-Crafts acylation as a key step towards the Ramelteon core.
Protocol for Friedel-Crafts Acylation
Materials:
-
4-Isopropoxy-1-methoxy-2-methylbenzene
-
Propionyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous DCM.
-
Formation of Acylium Ion: Cool the suspension to 0°C in an ice bath. Add propionyl chloride (1.1 equivalents) dropwise to the suspension.
-
Addition of Substrate: To this mixture, add a solution of 4-Isopropoxy-1-methoxy-2-methylbenzene (1 equivalent) in anhydrous DCM dropwise via the dropping funnel, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Quenching and Work-up: Carefully quench the reaction by slowly pouring it over crushed ice and 1 M HCl. Separate the organic layer.
-
Washing: Wash the organic layer with water, saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude acylated product can be purified by column chromatography or recrystallization.
Safety and Handling
4-Isopropoxy-1-methoxy-2-methylbenzene and the reagents used in its synthesis and subsequent reactions should be handled with appropriate safety precautions in a well-ventilated fume hood.[15][16][17][18][19]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling Reagents:
-
Potassium Carbonate: Irritant. Avoid inhalation of dust.
-
2-Bromopropane: Flammable liquid and vapor. Harmful if swallowed or inhaled.
-
DMF: Combustible liquid. Harmful in contact with skin or if inhaled.
-
Aluminum Chloride: Reacts violently with water. Causes severe skin burns and eye damage.
-
Propionyl Chloride: Flammable liquid and vapor. Causes severe skin burns and eye damage.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
4-Isopropoxy-1-methoxy-2-methylbenzene is a valuable pharmaceutical intermediate with a clear application in the synthesis of Ramelteon. The provided protocols for its synthesis via Williamson ether synthesis and its subsequent functionalization through Friedel-Crafts acylation offer a robust framework for researchers and drug development professionals. Adherence to the detailed experimental procedures and safety guidelines is crucial for successful and safe execution.
References
- CymitQuimica. (2024). Safety Data Sheet: 4-Isopropoxy-1-methoxy-2-methylbenzene.
- TCI Chemicals. (2025).
- MedchemExpress. (2023).
- Thermo Fisher Scientific. (2012).
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
- Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni C
- An In-depth Technical Guide to 4-((2-isopropoxyethoxy)methyl)
- Friedel-Crafts Acylation. (n.d.). University of Wisconsin-Madison.
- A Novel and Practical Synthesis of Ramelteon. (n.d.).
- Three‐Step Total Synthesis of Ramelteon via a Catellani Strategy. (n.d.).
- WO2008151170A2 - Process for the synthesis of ramelteon and its intermediates. (n.d.).
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press.
- 4.1.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2021). Chemistry LibreTexts.
- 1-Methoxy-4-(2-methoxyethyl)
- Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. (n.d.). The Royal Society of Chemistry.
- The Friedel-Crafts Alkylation and Acylation of Benzene. (n.d.). MCC Organic Chemistry.
- WO2012035303A2 - A novel process for synthesis of ramelteon, and key intermediates for. (n.d.).
- Show how you would use the Williamson ether synthesis to prepare the following ethers. (n.d.). Vaia.
- Friedel Crafts Acylation Experiment Part 1, Prelab. (2020). YouTube.
- Purification Techniques. (n.d.). Journal of New Developments in Chemistry - Open Access Pub.
- Benzene, 1-methyl-4-(methylsulfinyl)-, (S). (n.d.). Organic Syntheses.
- 1-Methoxy-4-(4-methylphenoxy)benzene. (n.d.). PubChem.
- Technical Support Center: Synthesis of Methoxy-Methyl-Propene Deriv
- Application Notes and Protocols: Friedel-Crafts Acylation with (4-Methylphenoxy)acetyl chloride. (n.d.). Benchchem.
- Laboratory Techniques of Purification and Isol
- High yield synthesis of trans-azoxybenzene versus 2-isopropoxy-4-nitrobenzoic acid. (2021).
- Williamson synthesis || Preparation of 2-Methoxy-2-methylpropane. (2020). YouTube.
- Preparation of 1-Methoxy-2-(4-Methoxyphenoxy)Benzene. (n.d.).
- Separation, purification and identification of the components of a mixture. (n.d.). Rsc.org.
- 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. (2025).
- Write the mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol and propyl bromide. (n.d.). Homework.Study.com.
- Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic n
- Isolation And Purification Of Substance By Column Chrom
- III Analytical Methods. (n.d.).
- Benzene, 1-methoxy-4-methyl-. (n.d.). the NIST WebBook.
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- 1. researchgate.net [researchgate.net]
- 2. WO2008151170A2 - Process for the synthesis of ramelteon and its intermediates - Google Patents [patents.google.com]
- 3. WO2012035303A2 - A novel process for synthesis of ramelteon, and key intermediates for the synthesis of ramelteon - Google Patents [patents.google.com]
- 4. jk-sci.com [jk-sci.com]
- 5. francis-press.com [francis-press.com]
- 6. openaccesspub.org [openaccesspub.org]
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- 8. researchgate.net [researchgate.net]
- 9. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. chem.libretexts.org [chem.libretexts.org]
- 12. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 13. youtube.com [youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
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- 18. fishersci.com [fishersci.com]
- 19. echemi.com [echemi.com]
Troubleshooting & Optimization
Improving reaction yield of 4-Isopropoxy-1-methoxy-2-methylbenzene synthesis
Technical Support Center: 4-Isopropoxy-1-methoxy-2-methylbenzene Synthesis
Ticket ID: #ISO-4M2M-OPT Subject: Yield Optimization & Process Stability Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are experiencing yield attrition in the synthesis of 4-Isopropoxy-1-methoxy-2-methylbenzene . This molecule requires the O-alkylation of 4-methoxy-3-methylphenol (also known as 4-hydroxy-1-methoxy-2-methylbenzene) with an isopropyl group.
The Core Challenge: The reaction utilizes a secondary electrophile (isopropyl halide). The primary yield-killer is not lack of reactivity, but the competing E2 elimination pathway, which consumes your alkylating agent to form propene gas rather than the desired ether.
This guide provides three validated protocols ranging from standard batch optimization to advanced catalytic methods, followed by a troubleshooting decision tree.
Module 1: The Standard Optimized Protocol (Williamson)
Best for: Routine lab-scale synthesis (1g – 50g) with standard glassware.
The Logic:
Standard strong bases (NaH, NaOEt) are too basic and promote E2 elimination of isopropyl bromide. We switch to Potassium Carbonate (
Protocol #ISO-A1:
-
Reagents:
-
Substrate: 4-Methoxy-3-methylphenol (1.0 eq)
-
Alkylating Agent: 2-Bromopropane (1.5 eq) — Do not use 2-Chloropropane without KI.
-
Base: Anhydrous
(2.0 eq) — Must be finely ground/milled. -
Catalyst: KI (0.1 eq)
-
Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone). [Concentration: 0.5 M]
-
-
Procedure:
-
Charge flask with Phenol,
, and KI in DMF. Stir at RT for 15 min to form the phenoxide. -
Add 2-Bromopropane dropwise.
-
Critical Step: Heat to 60°C . Do not exceed 80°C.[1] Higher temps favor elimination (propene formation).
-
Monitor via TLC/HPLC. Reaction typically completes in 4–6 hours.
-
-
Workup:
Module 2: The "Green" High-Throughput Protocol (Phase Transfer)
Best for: Scale-up (>50g) or when avoiding DMF workup is desired.
The Logic:
Phase Transfer Catalysis (PTC) allows the use of a biphasic system (Toluene/Water). The catalyst (TBAB) shuttles the phenoxide into the organic layer as a "naked anion," which is highly nucleophilic but less basic (due to lack of solvation), significantly favoring
Protocol #ISO-B2:
-
Reagents:
-
Substrate: 4-Methoxy-3-methylphenol (1.0 eq) in Toluene (3 vol).
-
Alkylating Agent: 2-Bromopropane (2.0 eq).
-
Base: 30% NaOH aqueous solution (3.0 eq).
-
Catalyst: TBAB (Tetrabutylammonium bromide) (0.05 eq).
-
-
Procedure:
-
Mix the Toluene solution (phenol + alkyl halide) and Aqueous solution (NaOH).
-
Add TBAB.[4]
-
Heat to reflux (approx 85-90°C) with vigorous stirring (essential for PTC).
-
Note: Reaction times may be longer (8–12 hours), but workup is essentially a phase separation.
-
Module 3: The "Fail-Safe" Protocol (Mitsunobu)
Best for: High-value synthesis where yield is prioritized over atom economy.
The Logic: If the Williamson ether synthesis fails due to steric issues or uncontrollable elimination, the Mitsunobu reaction activates the alcohol (Isopropanol) directly using phosphorous, completely avoiding the carbocation/elimination risks associated with halides.
Protocol #ISO-C3:
-
Reagents:
-
Substrate: 4-Methoxy-3-methylphenol (1.0 eq).
-
Reagent: Isopropanol (1.2 eq) — Note: We use the alcohol, not the halide.
-
Phosphine:
(Triphenylphosphine) (1.2 eq). -
Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) (1.2 eq).
-
Solvent: Anhydrous THF (0°C start).
-
-
Procedure:
Data Summary: Method Comparison
| Feature | Method A: Williamson ( | Method B: PTC (TBAB/Toluene) | Method C: Mitsunobu |
| Primary Mechanism | Redox-Condensation | ||
| Yield Potential | 75–85% | 80–92% | 90–98% |
| Key Risk | E2 Elimination (Propene) | Stirring Rate Sensitivity | Atom Economy ( |
| Cost | Low | Very Low | High |
| Scalability | Medium (DMF removal) | High (Simple separation) | Low (Chromatography) |
Visualizing the Pathway & Troubleshooting
Figure 1: Reaction Pathways & Competition The diagram below illustrates the critical branching point between the desired Ether synthesis and the unwanted Propene elimination.
Figure 2: Troubleshooting Logic Tree Use this flow to diagnose low yields.
FAQ: Troubleshooting & Optimization
Q1: I see a significant amount of starting material remaining even after 24 hours. Should I increase the temperature? A: Proceed with caution. Increasing temperature above 80°C with a secondary halide (isopropyl) will exponentially increase the rate of E2 elimination (propene formation) rather than substitution.
-
Corrective Action: Instead of heat, add 0.1 eq of Potassium Iodide (KI) . This converts the unreactive alkyl bromide into a highly reactive alkyl iodide in situ.
Q2: My product contains a difficult-to-separate impurity just above the product spot on TLC. A: This is likely the C-alkylated byproduct . Phenoxide is an ambident nucleophile (can react at Oxygen or Carbon).
-
Corrective Action: Ensure you are using a polar aprotic solvent (DMF or DMSO). These solvents solvate the cation (
), leaving the Oxygen "naked" and more selective for O-alkylation. Solvents like THF or Toluene (without PTC) can sometimes favor C-alkylation or tighter ion pairing.
Q3: Can I use Sodium Hydride (NaH) to speed this up?
A: Not recommended. NaH is a very strong base. While it generates the phenoxide instantly, it also acts as a base toward the isopropyl halide, stripping a proton to form propene. Weaker bases like
Q4: I need to make this on a kilogram scale. DMF is too expensive to remove. A: Switch to Method B (Phase Transfer Catalysis) . Using Toluene/Water with TBAB allows you to separate the product by simply draining the aqueous layer and evaporating the toluene. It avoids the high-boiling point distillation required for DMF.
References
-
BenchChem. (2025).[3] Improving reaction conditions for Williamson ether synthesis: General Protocol & Troubleshooting. Retrieved from
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Planning, Mechanism, and Limitations (Secondary Halides). Retrieved from
-
Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis - Competition between SN2 and E2.[7] Retrieved from
-
Sigma-Aldrich. (2024). Mitsunobu Reaction Application Note: Phenol Alkylation Protocols. Retrieved from
-
ResearchGate. (2022).[2] Optimization of Yield in Williamson Ether Synthesis: Role of Iodide Salts. Retrieved from
Sources
Validation & Comparative
A Comparative Guide to HPLC Retention Time and Method Validation for Aromatic Ethers: A Case Study on Carvacrol
In the landscape of pharmaceutical analysis and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and related compounds is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique, offering robust, reproducible, and sensitive analysis.[1][2] This guide provides an in-depth comparison of analytical methodologies for aromatic ethers, using Carvacrol as a representative analyte. While the initial focus was on 4-Isopropoxy-1-methoxy-2-methylbenzene, the principles and comparative data presented herein are broadly applicable to structurally similar molecules.
This guide will delve into the nuances of HPLC method development, focusing on retention time as a critical parameter, and rigorously explore the subsequent method validation as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[2][3][4] Furthermore, we will compare the established HPLC method with a common alternative, Gas Chromatography (GC), to provide a comprehensive overview for researchers and drug development professionals.
The Analyte: Carvacrol as a Model Aromatic Ether
Carvacrol, an isomer of thymol, is a phenolic monoterpenoid found in the essential oils of oregano, thyme, and other plants. Its structural similarity to other aromatic ethers, featuring a substituted benzene ring, makes it an excellent model compound for this study. The analytical methods developed for Carvacrol can often be adapted for other molecules within this class with appropriate modifications.
Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)
HPLC is a preferred method for the analysis of many pharmaceutical compounds due to its high resolution, sensitivity, and adaptability.[1][2] A typical reversed-phase HPLC method for Carvacrol is outlined below.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common choice for separating non-polar to moderately polar compounds.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) is often effective. The pH of the mobile phase can be adjusted to optimize peak shape, especially for ionizable analytes.[4]
-
Flow Rate: A flow rate of 1.0 mL/min is typically used.
-
Detection: UV detection at a wavelength of 275 nm, where Carvacrol exhibits significant absorbance.
-
Injection Volume: 20 µL.
-
Sample Preparation: A stock solution of Carvacrol is prepared in the mobile phase and subsequently diluted to create calibration standards.
Caption: A typical workflow for HPLC analysis.
Under these conditions, a well-defined, sharp peak for Carvacrol is expected. The retention time , the time it takes for the analyte to pass through the column, is a critical parameter for identification. For this method, the retention time for Carvacrol would be determined experimentally.
Method validation is a formal process that confirms the suitability of an analytical method for its intended purpose.[1][5] The key validation parameters, as defined by the ICH, are discussed below.[3][4]
-
Specificity: This ensures that the signal measured is unequivocally from the analyte of interest. It is assessed by analyzing a blank (mobile phase), a placebo (if in a formulation), and the analyte. The absence of interfering peaks at the retention time of Carvacrol indicates specificity.
-
Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte. A series of at least five standard solutions of Carvacrol are prepared and injected. The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed.
-
Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]
-
Accuracy: Accuracy is determined by recovery studies. A known amount of Carvacrol is spiked into a placebo or blank matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.
-
Precision:
-
Repeatability (Intra-assay precision): This is the precision under the same operating conditions over a short interval of time. It is typically assessed by performing at least six replicate injections of the same sample.[1]
-
Intermediate Precision: This expresses the variation within the same laboratory, but with different analysts, on different days, and with different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[3] These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[3][5]
-
Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature).
Caption: Key parameters of HPLC method validation.
Alternative Analytical Technique: Gas Chromatography (GC)
For volatile and thermally stable compounds like many aromatic ethers, Gas Chromatography (GC) presents a viable alternative to HPLC.[6][7][8]
-
Instrumentation: A GC system coupled with a Mass Spectrometer (MS) detector is highly effective for both identification and quantification.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 100 °C held for 2 minutes, then ramped to 250 °C at a rate of 10 °C/min, and held for 5 minutes.
-
MS Detector: Electron Ionization (EI) mode with a scan range of m/z 40-400.
The choice between HPLC and GC depends on the specific properties of the analyte and the analytical requirements.
| Feature | HPLC | GC |
| Analyte Suitability | Non-volatile, thermally labile, and polar compounds | Volatile and thermally stable compounds |
| Sensitivity | Generally high, detector dependent | Very high, especially with selective detectors like MS |
| Resolution | Excellent for complex mixtures | Excellent for volatile compounds |
| Sample Preparation | Often simple dissolution in mobile phase | May require derivatization for polar compounds[9] |
| Analysis Time | Can be longer depending on the separation | Typically faster for volatile compounds |
| Mobile/Carrier Phase | Liquid, wide variety of solvents | Inert gas (e.g., Helium, Nitrogen) |
| Instrumentation Cost | Moderate to high | Moderate to high |
Table 1: Comparison of HPLC and GC for Aromatic Ether Analysis
Data Summary and Interpretation
The validation of the HPLC method for Carvacrol would yield data that can be summarized as follows. This table presents hypothetical but realistic acceptance criteria for a validated method.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD%) | |
| - Repeatability | ≤ 2.0% |
| - Intermediate Precision | ≤ 2.0% |
| LOD | Signal-to-Noise Ratio ≥ 3 |
| LOQ | Signal-to-Noise Ratio ≥ 10 |
| Robustness | No significant change in results |
Table 2: Typical Acceptance Criteria for HPLC Method Validation [5]
Conclusion
Both HPLC and GC are powerful techniques for the analysis of aromatic ethers like Carvacrol. The choice of method should be guided by the analyte's physicochemical properties and the specific goals of the analysis. HPLC is a versatile and robust method, particularly for less volatile or thermally sensitive compounds, and its validation according to ICH guidelines ensures the reliability and accuracy of the results.[1][4] GC-MS offers excellent sensitivity and is ideal for volatile compounds, providing definitive identification through mass spectral data.[6] A thorough understanding of the principles of both techniques and the requirements of method validation is essential for any analytical scientist in the pharmaceutical industry.
References
-
Pharmaguideline. Steps for HPLC Method Validation. Available from: [Link]
-
Scientific Research Publishing. Comparison of Different Sampling Techniques for the Identification of Aromatic Hydrocarbons from Fire Effluents. Available from: [Link]
-
LCGC International. HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. Available from: [Link]
-
ResearchGate. HPLC method validation for pharmaceuticals: a review. Available from: [Link]
-
LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available from: [Link]
-
PMC. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Available from: [Link]
-
ResearchGate. Analytical methods for the quantification of volatile aromatic compounds. Available from: [Link]
Sources
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Comparison of Different Sampling Techniques for the Identification of Aromatic Hydrocarbons from Fire Effluents [scirp.org]
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A Comparative Guide to the Electrophilic Aromatic Reactivity of 4-Isopropoxy-1-methoxy-2-methylbenzene and Anisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical and fine chemical synthesis, the functionalization of aromatic rings via electrophilic aromatic substitution (EAS) remains a cornerstone of molecular architecture. The reactivity and regioselectivity of these reactions are profoundly influenced by the substituents adorning the aromatic core. This guide provides an in-depth comparative analysis of the electrophilic aromatic reactivity of two key synthons: the readily available anisole (methoxybenzene) and the more complex, polysubstituted 4-isopropoxy-1-methoxy-2-methylbenzene.
While anisole serves as a foundational model for understanding the behavior of activated aromatic systems, the introduction of additional activating groups, as seen in 4-isopropoxy-1-methoxy-2-methylbenzene, presents a more nuanced scenario. This guide will dissect the electronic and steric contributions of the methoxy, methyl, and isopropoxy substituents to predict the reactivity and regiochemical outcomes for 4-isopropoxy-1-methoxy-2-methylbenzene, using the well-documented reactivity of anisole as a benchmark. Through a synthesis of theoretical principles and established experimental data for anisole, we aim to provide a predictive framework for the effective utilization of these aromatic building blocks in complex organic synthesis.
Theoretical Framework: The Influence of Substituents on Electrophilic Aromatic Substitution
The rate and orientation of electrophilic aromatic substitution are dictated by the interplay of inductive and resonance effects of the substituents on the benzene ring. These effects modulate the electron density of the ring, thereby influencing its nucleophilicity towards an incoming electrophile.[1]
-
Activating Groups: These groups donate electron density to the aromatic ring, increasing its nucleophilicity and rendering it more reactive towards electrophiles than benzene.[2] Such groups stabilize the positively charged intermediate (the sigma complex or arenium ion) formed during the reaction, thereby lowering the activation energy of the rate-determining step.[2][3] Activating groups are typically ortho, para-directors.[2]
-
Deactivating Groups: Conversely, these groups withdraw electron density from the ring, making it less nucleophilic and less reactive.[2] With the notable exception of halogens, deactivating groups are generally meta-directors.
Substituent Effects in Anisole and 4-Isopropoxy-1-methoxy-2-methylbenzene
Anisole possesses a single methoxy (-OCH₃) group. The oxygen atom's lone pairs can be delocalized into the aromatic π-system through resonance (+R effect), which strongly activates the ortho and para positions. This electron-donating resonance effect outweighs the electron-withdrawing inductive effect (-I) of the electronegative oxygen atom.[4]
4-Isopropoxy-1-methoxy-2-methylbenzene features three substituents, all of which are activating:
-
Methoxy (-OCH₃): A strongly activating, ortho, para-directing group due to its potent +R effect.
-
Isopropoxy (-OCH(CH₃)₂): Similar to the methoxy group, the isopropoxy group is also a strong activator and an ortho, para-director due to the +R effect of the oxygen lone pairs. However, its bulkier nature introduces significant steric hindrance, which can influence the regioselectivity of the reaction, particularly at the ortho positions.
-
Methyl (-CH₃): A weakly activating, ortho, para-directing group that donates electron density primarily through an inductive effect (+I).[5]
Comparative Reactivity Analysis
Based on the additive effects of the activating substituents, 4-isopropoxy-1-methoxy-2-methylbenzene is predicted to be significantly more reactive towards electrophilic aromatic substitution than anisole. The cumulative electron-donating effects of the methoxy, isopropoxy, and methyl groups will create a highly electron-rich aromatic ring, leading to a faster reaction rate.
Regioselectivity: A Predictive Assessment
In polysubstituted benzenes, the position of electrophilic attack is determined by the directing effects of all substituents.[2] Generally, the most powerful activating group dictates the regioselectivity. In 4-isopropoxy-1-methoxy-2-methylbenzene, both the methoxy and isopropoxy groups are strong activators.
The available positions for substitution are C3, C5, and C6.
-
Position 3: ortho to the methoxy group and meta to the isopropoxy and methyl groups.
-
Position 5: ortho to the isopropoxy group and meta to the methoxy and methyl groups.
-
Position 6: ortho to the methyl group and the methoxy group, but also highly sterically hindered by the adjacent isopropoxy group.
Given the strong ortho, para-directing nature of the alkoxy groups, substitution is most likely to occur at positions ortho to either the methoxy or isopropoxy group. However, steric hindrance from the bulky isopropoxy group at C4 will likely disfavor substitution at the C5 and C3 positions to some extent, and significantly at the C6 position. Therefore, the precise regiochemical outcome will be a delicate balance between electronic activation and steric hindrance.
Experimental Comparison: Anisole as a Benchmark
To provide a tangible comparison, we will examine three common electrophilic aromatic substitution reactions: nitration, bromination, and Friedel-Crafts acylation. The experimental data for anisole will serve as a baseline to predict the behavior of 4-isopropoxy-1-methoxy-2-methylbenzene.
Nitration
The nitration of an aromatic ring introduces a nitro group (-NO₂). The electrophile is the nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric acid and sulfuric acid.[6]
Anisole: The nitration of anisole is a rapid reaction that yields a mixture of ortho-nitroanisole and para-nitroanisole. The para isomer is generally the major product due to reduced steric hindrance.[6] The ortho/para ratio can be influenced by reaction conditions.[7][8]
| Substituent | Ortho (%) | Meta (%) | Para (%) |
| Methoxy (-OCH₃) | ~30-40 | <1 | ~60-70 |
Predicted Reactivity of 4-Isopropoxy-1-methoxy-2-methylbenzene: Due to its highly activated nature, 4-isopropoxy-1-methoxy-2-methylbenzene is expected to undergo nitration under milder conditions than anisole. The regioselectivity will be complex, with potential for substitution at positions 3 and 5, directed by the methoxy and isopropoxy groups, respectively. Steric hindrance from the isopropoxy group may favor substitution at position 3.
Experimental Protocol: Nitration of Anisole
Caption: A generalized workflow for the laboratory-scale nitration of anisole.
Bromination
Bromination introduces a bromine atom (-Br) onto the aromatic ring. For highly activated rings like anisole, the reaction can proceed rapidly with molecular bromine (Br₂), often in a solvent like acetic acid, without the need for a Lewis acid catalyst.[9][10]
Anisole: The bromination of anisole is a fast reaction that predominantly yields para-bromoanisole.[9] The high degree of regioselectivity is attributed to the steric bulk of the bromine atom favoring the less hindered para position.
| Substituent | Ortho (%) | Meta (%) | Para (%) |
| Methoxy (-OCH₃) | ~10 | <1 | ~90 |
Predicted Reactivity of 4-Isopropoxy-1-methoxy-2-methylbenzene: The bromination of 4-isopropoxy-1-methoxy-2-methylbenzene is expected to be extremely rapid. Due to the high activation, polybromination could be a potential side reaction if the stoichiometry is not carefully controlled. The regioselectivity will again be a contest between the directing effects of the alkoxy groups and steric hindrance.
Experimental Protocol: Bromination of Anisole
Caption: A generalized workflow for the laboratory-scale bromination of anisole.
Friedel-Crafts Acylation
The Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring, forming a ketone. The reaction typically employs an acyl halide or anhydride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[11][12]
Anisole: The Friedel-Crafts acylation of anisole is a highly regioselective reaction, yielding almost exclusively the para-acylated product, 4-methoxyacetophenone.[13] The steric bulk of the acylium ion electrophile strongly disfavors attack at the ortho positions.
| Substituent | Ortho (%) | Meta (%) | Para (%) |
| Methoxy (-OCH₃) | <1 | <1 | >99 |
Predicted Reactivity of 4-Isopropoxy-1-methoxy-2-methylbenzene: The Friedel-Crafts acylation of 4-isopropoxy-1-methoxy-2-methylbenzene is expected to proceed readily. Given the significant steric hindrance around the ring, particularly from the isopropoxy group, the regioselectivity will be highly dependent on the position of least steric hindrance that is still electronically activated. Acylation at position 5, ortho to the isopropoxy group, might be sterically challenging. Position 3, ortho to the methoxy group, is a more likely candidate for acylation.
Experimental Protocol: Friedel-Crafts Acylation of Anisole [11][12]
Caption: A generalized workflow for the Friedel-Crafts acylation of anisole.[11][12]
Conclusion
This guide provides a comparative analysis of the electrophilic aromatic reactivity of 4-isopropoxy-1-methoxy-2-methylbenzene and anisole. Based on a theoretical understanding of substituent effects, 4-isopropoxy-1-methoxy-2-methylbenzene is predicted to be substantially more reactive than anisole due to the cumulative electron-donating effects of its three activating substituents.
The regioselectivity of electrophilic substitution on 4-isopropoxy-1-methoxy-2-methylbenzene is anticipated to be more complex than that of anisole, governed by a delicate interplay between the strong directing effects of the two alkoxy groups and the significant steric hindrance imposed by the isopropoxy and methyl groups. While anisole provides well-defined ortho/para product distributions, the substitution pattern of the more complex derivative will be highly sensitive to the specific electrophile and reaction conditions.
For researchers engaged in the synthesis of complex molecules, this predictive framework, grounded in the established reactivity of anisole, offers valuable insights for reaction design and optimization when utilizing the highly activated 4-isopropoxy-1-methoxy-2-methylbenzene synthon.
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